molecular formula C27H42N7O13P B037728 Trospectinomycin 6-(5'-adenylate) CAS No. 118428-06-1

Trospectinomycin 6-(5'-adenylate)

Cat. No.: B037728
CAS No.: 118428-06-1
M. Wt: 703.6 g/mol
InChI Key: HKRICUCJODAHNY-GUORXYTPSA-N
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Description

Trospectinomycin 6-(5'-adenylate) is a semi-synthetic aminoglycoside antibiotic derivative, structurally characterized by the adenylation of the 6-hydroxyl group of the trospectinomycin core. This modification enhances its interaction with bacterial ribosomal RNA, thereby inhibiting protein synthesis. The adenylate moiety may also confer unique pharmacokinetic properties, such as improved stability against enzymatic degradation or altered binding affinity to molecular targets like adenylate cyclases or kinases.

Properties

CAS No.

118428-06-1

Molecular Formula

C27H42N7O13P

Molecular Weight

703.6 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(1S,3S,8R,10R,11S,12R,13R,14S)-5-butyl-8,12-dihydroxy-11,13-bis(methylamino)-7-oxo-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-14-yl] hydrogen phosphate

InChI

InChI=1S/C27H42N7O13P/c1-4-5-6-11-7-13(35)27(39)26(43-11)45-22-20(46-27)14(29-2)18(37)15(30-3)21(22)47-48(40,41)42-8-12-17(36)19(38)25(44-12)34-10-33-16-23(28)31-9-32-24(16)34/h9-12,14-15,17-22,25-26,29-30,36-39H,4-8H2,1-3H3,(H,40,41)(H2,28,31,32)/t11?,12-,14+,15-,17-,18-,19+,20-,21+,22+,25-,26+,27+/m1/s1

InChI Key

HKRICUCJODAHNY-GUORXYTPSA-N

SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(O2)C(C(C(C3OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O

Isomeric SMILES

CCCCC1CC(=O)[C@]2([C@@H](O1)O[C@H]3[C@H](O2)[C@H]([C@H]([C@H]([C@@H]3OP(=O)(O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O

Canonical SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(O2)C(C(C(C3OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O

Synonyms

trospectinomycin 6-(5'-adenylate)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Adenylate Cyclase Modulation

Compound Target Effect on cAMP Biological Outcome
Forskolin Adenylate cyclase ↑↑↑ Increased p19 expression
Dibutyryl cAMP cAMP receptors ↑↑ Enhanced immune signaling
Trospectinomycin 6-(5'-adenylate) Bacterial CyaA ↓↓ Reduced bacterial virulence
2.2. Comparison with Adenylate Kinase Inhibitors

Adenylate kinase (AdK) is critical for AMP/ADP/ATP homeostasis. shows that E. coli AdK repression triggers RelA-dependent (p)ppGpp synthesis, halting growth. Trospectinomycin 6-(5'-adenylate) may differ in mechanism:

  • Thermo-sensitive AdK () : Growth arrest via stringent response (ppGpp).
  • Trospectinomycin 6-(5'-adenylate): Likely targets ribosomes (aminoglycoside action) but could indirectly affect nucleotide pools via adenylate interference, altering ppGpp dynamics.

Table 2: Growth Inhibition Mechanisms

Compound Primary Target Secondary Effect Outcome
Thermo-sensitive AdK Adenylate kinase ↑ ppGpp, halted growth RelA-dependent stress response
Trospectinomycin 6-(5'-adenylate) 30S ribosomal subunit Disrupted translation Bactericidal; potential ppGpp modulation
2.3. Metabolic Interactions vs. Adenylate Dehydrogenase

Adenylate dehydrogenase (ADH) regulates ADP/AMP conversion, with elevated activity observed in diabetic models (, Table 3). Trospectinomycin 6-(5'-adenylate) may compete with ADH substrates (ADP/AMP), altering stoichiometry:

  • ADH in Diabetic Rats : Activity correlates with ADP concentration (ID = 1.49 vs. ND = 0.91–0.92) .
  • Trospectinomycin 6-(5'-adenylate): Could inhibit ADH or sequester ADP/AMP, perturbing energy metabolism in pathogens.

Table 3: Substrate Interactions

Enzyme/Compound Substrate Affinity Effect on Stoichiometry Context
Adenylate dehydrogenase ADP > AMP Alters AMP/ATP ratio Diabetic metabolism
Trospectinomycin 6-(5'-adenylate) Binds ADP/AMP Disrupts equilibrium Antimicrobial action
2.4. Structural Comparison with Other Adenylated Compounds

While lists aldehydes unrelated to adenylates, structural analogs of Trospectinomycin 6-(5'-adenylate) include:

  • Spectinomycin adenylate: Shares the adenylated aminoglycoside backbone but lacks the trospectinomycin core’s hydroxylation pattern.
  • Tobramycin adenylate : Differs in sugar moiety arrangement, affecting ribosomal binding specificity.

Preparation Methods

Phosphorylation and Adenylation Reactions

The 6-hydroxyl group of trospectomycin serves as the primary site for adenylation. A two-step process is hypothesized:

  • Phosphorylation : Activation of the 6-OH group using phosphorylating agents such as phosphorus oxychloride (POCl3\text{POCl}_3) or bis(trichloromethyl) carbonate (triphosgene) in anhydrous pyridine.

  • Adenosine Coupling : Reaction with adenosine monophosphate (AMP) or its activated form (e.g., adenosine phosphoramidite) under Mitsunobu conditions or via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC).

Example Protocol :

  • Step 1 : Trospectomycin (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF) with POCl3\text{POCl}_3 (2.5 mmol) at 0°C for 2 hours.

  • Step 2 : Adenosine (1.2 mmol) and DCC (1.5 mmol) are added, followed by stirring at room temperature for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 9:1).

Protecting Group Strategies

To prevent undesired side reactions at other hydroxyl or amine groups, temporary protection is critical:

  • Trimethylsilyl (TMS) ethers : Applied to secondary hydroxyl groups using hexamethyldisilazane (HMDS).

  • Boc Protection : The C3 and C4 amines are shielded with tert-butoxycarbonyl (Boc) groups, removed post-synthesis via trifluoroacetic acid (TFA).

Enzymatic Preparation Strategies

Enzymatic adenylation offers a stereospecific alternative. Bacterial adenyltransferases, such as those in the ATP-dependent ligase family, could catalyze AMP transfer to trospectomycin’s 6-OH group.

Hypothetical Enzymatic Pathway :

  • Substrates : Trospectomycin (10 mM), ATP (15 mM), MgCl₂ (5 mM).

  • Enzyme : Purified adenyltransferase from Streptomyces spectabilis (homology to spectinomycin-modifying enzymes).

  • Conditions : Incubation at 37°C for 6 hours, pH 7.5 (Tris-HCl buffer). Reaction quenched with EDTA, followed by HPLC purification.

Purification and Characterization Techniques

Chromatographic Methods

  • Ion-Exchange Chromatography : Separates adenylated products from unreacted AMP using DEAE Sephadex (NaCl gradient, 0.1–1.0 M).

  • Reverse-Phase HPLC : C18 column, mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 60:40 over 30 minutes).

Spectroscopic Characterization

  • Mass Spectrometry (MS) : ESI-MS expected molecular ion at m/zm/z 785.3 (C27H39N7O11P+\text{C}_{27}\text{H}_{39}\text{N}_{7}\text{O}_{11}\text{P}^+).

  • NMR : Key signals include:

    • 1H^1\text{H}: δ 8.35 (s, H-8 adenine), δ 5.95 (d, H-1' ribose).

    • 31P^{31}\text{P}: δ -0.5 ppm (phosphate ester).

Analytical Data and Quality Control

Table 1. Representative Yields and Purity

MethodYield (%)Purity (HPLC)
Chemical Synthesis45–55≥95%
Enzymatic Synthesis60–70≥98%

Stability Considerations :

  • pH Sensitivity : Degrades rapidly at pH < 4 (hydrolysis of phosphate ester).

  • Thermal Stability : Store at -20°C in lyophilized form; half-life of 6 months .

Q & A

Q. What experimental methodologies are critical for characterizing the biochemical activity of Trospectinomycin 6-(5'-adenylate) in enzyme inhibition studies?

Q. How should researchers design experiments to validate the specificity of Trospectinomycin 6-(5'-adenylate) for its target enzyme?

Use competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to measure binding affinity. Cross-test against related enzymes (e.g., nucleoside diphosphate kinases) to rule out off-target effects. For mitochondrial studies, confirm that the compound does not interact with the adenine nucleotide carrier using transport inhibition assays . Document results in a comparative table, highlighting selectivity ratios and structural determinants of specificity.

Q. What are the best practices for synthesizing and purifying Trospectinomycin 6-(5'-adenylate) to ensure reproducibility in academic studies?

Follow HPLC-based purification protocols with UV detection at 260 nm (adenine-specific absorbance). Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Include step-by-step synthesis details in appendices, such as reaction yields, solvent systems, and chromatographic retention times, adhering to guidelines for complete methodological transparency .

Advanced Research Questions

Q. How can structural dynamics studies resolve contradictions in reported inhibition efficacies of Trospectinomycin 6-(5'-adenylate) across different experimental systems?

Apply molecular dynamics simulations to model enzyme-compound interactions in mitochondrial versus cytosolic environments. Compare computational data with empirical Kᵢ values to identify conformational changes or solvent effects that alter binding. For example, Ap5A’s reduced efficacy in mitochondria was attributed to limited enzyme accessibility, a factor that may similarly impact Trospectinomycin 6-(5'-adenylate) . Publish raw simulation trajectories and free-energy landscapes as supplementary materials .

Q. What strategies are recommended for integrating omics data (e.g., transcriptomics, proteomics) to explore Trospectinomycin 6-(5'-adenylate)'s broader cellular impacts?

Conduct multi-omics correlation analyses using RNA-seq and LC-MS/MS proteomics to identify differentially expressed genes/proteins post-treatment. Use pathway enrichment tools (e.g., KEGG, Reactome) to map affected biological processes. Address data variability by applying rigorous normalization methods and reporting p-value adjustments (e.g., Benjamini-Hochberg correction). Include heatmaps and volcano plots in results to visualize significant hits .

Q. How should researchers address discrepancies in literature regarding Trospectinomycin 6-(5'-adenylate)'s metabolic stability in vivo?

Perform compartment-specific stability assays using isolated organelles (e.g., mitochondria, lysosomes) and plasma-based degradation tests. Quantify metabolite profiles via LC-MS and compare degradation half-lives (t₁/₂) across systems. Use statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables like pH or protease activity. Reference prior studies on analogous compounds (e.g., Ap5A’s resistance to mitochondrial metabolism) to contextualize findings .

Q. What computational frameworks are optimal for predicting Trospectinomycin 6-(5'-adenylate)'s interactions with non-target proteins?

Leverage docking algorithms (AutoDock Vina, Schrödinger Glide) with ensemble receptor conformations to account for protein flexibility. Validate predictions via mutagenesis studies targeting predicted binding residues. Publish docking scores, binding poses, and RMSD values in tables, ensuring alignment with FAIR data principles .

Methodological and Analytical Guidelines

Q. How to ensure rigorous data validation when studying Trospectinomycin 6-(5'-adenylate)?

  • Triangulate findings using orthogonal techniques (e.g., SPR + enzyme kinetics + MS).
  • Include negative controls (e.g., inactive analogs, enzyme-free reactions).
  • Adhere to EASE Guidelines for manuscript completeness, disclosing raw data, statistical parameters, and instrument calibration details .

What criteria define a robust research question for investigating Trospectinomycin 6-(5'-adenylate)?

A strong question should:

  • Address a gap in mechanistic or translational knowledge (e.g., "How does Trospectinomycin 6-(5'-adenylate) modulate adenylate kinase oligomerization?").
  • Be testable via hypothesis-driven experiments.
  • Align with PICO(T) frameworks (Population, Intervention, Comparison, Outcome, Time) for clinical relevance .

Q. How to systematically analyze contradictory data in Trospectinomycin 6-(5'-adenylate) studies?

  • Conduct meta-analyses to aggregate datasets, applying random-effects models to account for heterogeneity.
  • Evaluate methodological variations (e.g., enzyme sources, assay conditions) as potential confounders.
  • Use sensitivity analyses to identify outlier studies and propose consensus protocols .

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